molecular formula C18H22O4 B3945947 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No. B3945947
M. Wt: 302.4 g/mol
InChI Key: SDLPWPGZLRZVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are widely used in the pharmaceutical industry due to their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Coumarin 151 has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its antibacterial and antifungal activities may be attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound 151 exerts several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound 151 may have potential applications in the treatment of Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151 is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases. Additionally, its antibacterial and antifungal activities make it a useful compound for studying the mechanisms of action of antimicrobial agents. However, one of the limitations of this compound 151 is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for research on 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151. One potential area of research is the development of new drugs for the treatment of oxidative stress-related diseases based on the structure of this compound 151. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 151 and its potential applications in the treatment of Alzheimer's disease. Finally, research on the synthesis of this compound 151 analogs with improved solubility and biological activities could lead to the development of new and more effective drugs.

Scientific Research Applications

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 151 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, this compound 151 has been found to possess significant antibacterial and antifungal activities, which could be useful in the development of new antimicrobial agents.

properties

IUPAC Name

4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLPWPGZLRZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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